molecular formula C5H6O4 B12080623 (3S)-3-Methyl-1,4-dioxane-2,5-dione CAS No. 57377-80-7

(3S)-3-Methyl-1,4-dioxane-2,5-dione

Cat. No.: B12080623
CAS No.: 57377-80-7
M. Wt: 130.10 g/mol
InChI Key: MVXNGTMKSZHHCO-VKHMYHEASA-N
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Description

1,4-Dioxane-2,5-dione, 3-methyl-, (S)-, also known as 3-methyl-1,4-dioxane-2,5-dione, is a cyclic ester with a molecular formula of C5H6O4. This compound is a derivative of glycolide and is characterized by its unique structure, which includes a six-membered ring with two ester groups. It is commonly used in the synthesis of biodegradable polymers and has applications in various fields including medicine and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxane-2,5-dione, 3-methyl-, (S)- can be synthesized through the dimerization of glycolic acid. The process involves the formation of a cyclic dimer by heating glycolic acid under reduced pressure. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the dimerization process .

Industrial Production Methods

In industrial settings, the production of 1,4-dioxane-2,5-dione, 3-methyl-, (S)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxane-2,5-dione, 3-methyl-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dioxane-2,5-dione, 3-methyl-, (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dioxane-2,5-dione, 3-methyl-, (S)- primarily involves its ability to undergo ring-opening polymerization. This process is catalyzed by metal catalysts and results in the formation of long polymer chains. The compound’s unique structure allows it to form stable polymers that are biodegradable and biocompatible .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxane-2,5-dione, 3-methyl-, (S)- is unique due to its methyl group, which imparts different physical and chemical properties compared to its analogs. This makes it particularly useful in the synthesis of specific biodegradable polymers with tailored properties .

Properties

CAS No.

57377-80-7

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

(3S)-3-methyl-1,4-dioxane-2,5-dione

InChI

InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3/t3-/m0/s1

InChI Key

MVXNGTMKSZHHCO-VKHMYHEASA-N

Isomeric SMILES

C[C@H]1C(=O)OCC(=O)O1

Canonical SMILES

CC1C(=O)OCC(=O)O1

Origin of Product

United States

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